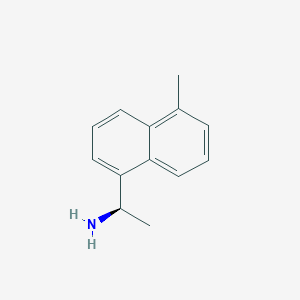

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine

Overview

Description

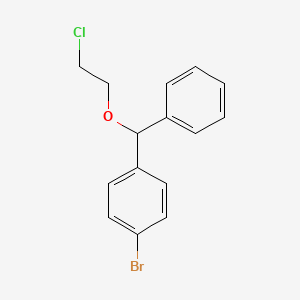

“®-1-(5-Methylnaphthalen-1-YL)ethan-1-amine” appears to be an organic compound consisting of a naphthalene ring (a type of polycyclic aromatic hydrocarbon), which is substituted with a methyl group at the 5-position and an ethan-1-amine group. The “®” indicates that this compound has a specific stereochemistry, meaning the spatial arrangement of its atoms is important.

Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, compounds of similar structure are often synthesized through methods such as Friedel-Crafts alkylation for attaching the methyl group, and reductive amination for attaching the ethan-1-amine group1.

Molecular Structure Analysis

The naphthalene ring system in this compound is aromatic, meaning it has a special stability due to delocalized electrons. The presence of the methyl and ethan-1-amine groups will impact the compound’s physical and chemical properties, such as its polarity and reactivity.Chemical Reactions Analysis

Again, while I couldn’t find specific reactions involving this compound, compounds with similar structures can undergo a variety of reactions. For example, the amine group could be acylated with an acyl chloride to form an amide, or it could react with a carboxylic acid to form an amide.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, purity, and the conditions under which it’s stored. Generally, we can predict that it would be a solid under normal conditions, and that it would have moderate polarity due to the presence of the amine group.Scientific Research Applications

Ninhydrin Reaction and Amino Acid Analysis

The ninhydrin reaction, widely known for its application in the analysis of amino acids, peptides, and proteins, demonstrates the versatility of reactions involving primary amino groups, such as those in "(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine." This reaction forms the basis for detecting, isolating, and analyzing compounds of interest across various disciplines, highlighting its significance in agricultural, biochemical, clinical, and nutritional sciences (Friedman, 2004).

Aziridinium Intermediates in Organic Synthesis

The rearrangement of beta-amino alcohols through aziridinium intermediates underscores the chemical versatility of nitrogen-containing compounds similar to "(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine." Such rearrangements facilitate the synthesis of a diverse array of amines, illustrating the compound's potential in developing novel pharmaceuticals and chemicals (Métro et al., 2010).

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation represents a key method for functionalizing oleochemicals, showcasing the industrial applicability of amines in creating bio-based products. This process, catalyzed by rhodium complexes, involves the attachment of amines onto alkyl chains, offering a sustainable pathway to synthesize functional materials and polymers from vegetable oils (Vanbésien et al., 2018).

Amine-initiated Polymerization

The use of amines as initiators in the ring-opening polymerization of cyclic esters opens up new avenues for synthesizing aliphatic polyesters. This application demonstrates the potential of compounds like "(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine" in polymer chemistry, where they can serve as building blocks for creating biodegradable plastics and other polymeric materials (Duda et al., 2005).

Biogenic Amine Degradation

Understanding the degradation pathways of biogenic amines in bacteria such as Pseudomonas species is crucial for biotechnological applications, including the detoxification of food and environmental samples. These studies provide insights into microbial metabolism and the potential for using genetically modified microbes to degrade harmful substances in the environment (Luengo & Olivera, 2020).

Safety And Hazards

As with any chemical, handling “®-1-(5-Methylnaphthalen-1-YL)ethan-1-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific information, it’s hard to comment on the exact toxicity or environmental impact of this compound.

Future Directions

The study and application of organic compounds like “®-1-(5-Methylnaphthalen-1-YL)ethan-1-amine” is a vast field with many potential future directions. These could include exploring its synthesis and reactions further, studying its behavior in biological systems, or investigating its potential uses in areas like medicine or materials science.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and resources should be consulted.

properties

IUPAC Name |

(1R)-1-(5-methylnaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-5-3-8-13-11(9)6-4-7-12(13)10(2)14/h3-8,10H,14H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCFOOKDAJHRQC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=CC=C1)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)